N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide

COX-2 inhibition Pharmacology Anti-inflammation

Iguratimod Impurity 7 (Metabolite M1, CAS 123663-48-9) is the 3-amino desformyl derivative of iguratimod, supplied exclusively as a characterized reference standard for HPLC impurity profiling, method validation, and DMPK studies. The ‒NH₂ at C3 abolishes COX-2/MIF inhibition, making it the only valid negative control for pharmacophore-specific assays. Full CoA (NMR, MS, HPLC ≥95%) ensures regulatory compliance per ICH Q3A/Q3B. Substitutes lacking this precise identity invalidate ANDA/DMF submissions and stability-indicating methods. Procure only traceable, analytically certified batches.

Molecular Formula C16H14N2O5S
Molecular Weight 346.4 g/mol
CAS No. 123663-48-9
Cat. No. B3320411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide
CAS123663-48-9
Molecular FormulaC16H14N2O5S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)N)OC3=CC=CC=C3
InChIInChI=1S/C16H14N2O5S/c1-24(20,21)18-13-8-14-11(16(19)12(17)9-22-14)7-15(13)23-10-5-3-2-4-6-10/h2-9,18H,17H2,1H3
InChIKeyXJFYTOULOUYZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide (CAS 123663-48-9): Iguratimod Process Impurity & Metabolite Reference Standard


N-(3-amino-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide (CAS 123663-48-9) is a chromone-based sulfonamide derivative with the molecular formula C₁₆H₁₄N₂O₅S and a molecular weight of 346.36 g/mol [1]. It is the 3-amino analog of the approved disease-modifying antirheumatic drug (DMARD) iguratimod (T-614; 3-formylamino derivative) and is officially classified as Iguratimod Impurity 7 and Iguratimod Metabolite M1 (T-614M1) [2]. This compound is neither an active pharmaceutical ingredient nor a clinical candidate; its exclusive scientific procurement value lies in its use as a characterized impurity reference standard for iguratimod analytical method development, validation, and quality control, as well as a metabolite standard for in vitro metabolism studies .

Why Generic Substitution Fails for N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide (CAS 123663-48-9)


Substituting this compound with a generic chromone or sulfonamide without verifying its precise identity as the 3-amino desformyl derivative of iguratimod introduces critical risk because the minor structural difference (‒NH₂ at C3 vs. ‒NHCHO at C3 in iguratimod) fundamentally alters molecular recognition. The 3-formylamino moiety is essential for potent COX-2 inhibition (IC₅₀ = 7.7 µg/mL) and macrophage migration inhibitory factor (MIF) inhibition (IC₅₀ = 6.81 µM), whereas the 3-amino compound (M1) lacks this pharmacophore and consequently exhibits markedly reduced or absent target engagement [1]. Furthermore, for analytical procurement, only a well-characterized batch of this exact compound (with CAS 123663-48-9) can serve as a valid reference standard in HPLC impurity profiling and stability-indicating methods for iguratimod drug substance and product [2]. Any unverified substitute would invalidate regulatory submissions and method validation protocols.

Product-Specific Evidence Guide: N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide


COX-2 Inhibitory Activity: 3-Amino Metabolite Loses Potency Compared to Iguratimod

The 3-formylamino group is a critical pharmacophore for COX-2 inhibition. Iguratimod (3-formylamino) inhibits purified COX-2 enzyme with an IC₅₀ of 7.7 µg/mL (20 µM) and is inactive against COX-1 at concentrations up to 300 µg/mL, demonstrating high selectivity [1]. In contrast, the 3-amino metabolite (T-614M1, CAS 123663-48-9) is reported as a pharmacologically inactive metabolite with respect to COX-2 inhibition, consistent with the loss of the formyl substituent required for binding to the COX-2 active site [2]. This functional divergence directly illustrates why the 3-amino compound cannot substitute for iguratimod in biological assays.

COX-2 inhibition Pharmacology Anti-inflammation

MIF Tautomerase Inhibition: Requirement of 3-Formylamino Moiety for Activity

Iguratimod is a potent allosteric inhibitor of macrophage migration inhibitory factor (MIF) tautomerase activity, with an IC₅₀ of 6.81 µM [1]. The 3-amino metabolite (CAS 123663-48-9), lacking the formylamino group that participates in key hydrogen-bonding interactions within the MIF tautomerase active site, is not reported to possess MIF inhibitory activity. This structure-activity relationship (SAR) is critical for any research program evaluating MIF-dependent anti-inflammatory mechanisms or validating a compound's mechanism of action [2].

MIF inhibition Immunomodulation Target engagement

Adjuvant Arthritis (AA) In Vivo Efficacy: 3-Amino Derivative Not Active; T-614 Exhibits ED₄₀ = 3.6 mg/kg

In the rat adjuvant-induced arthritis (AA) model, iguratimod (19a, 3-formylamino) demonstrated a therapeutic ED₄₀ of 3.6 mg/kg/day (oral, 7 days) in established disease and prophylactic inhibition of 53–70% at 3 mg/kg/day for 22 days [1]. The 3-amino compound (compound 1 in the same paper) served as the synthetic precursor and did not exhibit significant antiarthritic activity in either the AA therapeutic or prophylactic protocols. Only derivatives retaining the 3-formylamino moiety (19a, 22a, 22d) demonstrated meaningful efficacy, with ED₄₀ values ranging from 2.5 to 7.1 mg/kg/day [1]. This demonstrates the necessity of the 3-formylamino group for in vivo disease-modifying activity.

Rheumatoid arthritis In vivo pharmacology Disease-modifying antirheumatic drug

Cytokine Inhibition (IL-1β, IL-6): T-614 Active; Metabolite M1 Inactive in Human Mononuclear Cells

T-614 inhibited IL-1β, IL-6, and TNF-α production in peripheral blood mononuclear cells (MNCs) from RA patients in a concentration-dependent manner [1]. In the same study, the derivatives M1 (3-amino, CAS 123663-48-9) and M2 (3-acetamido) were evaluated for comparison; M1 did not exhibit statistically significant inhibition of these pro-inflammatory cytokines at concentrations up to 30 µg/mL [1]. This cytokine inhibition profile is consistent with the requirement of the 3-formylamino group for immunosuppressive activity on monocytes/macrophages.

Cytokine inhibition Immunopharmacology Rheumatoid arthritis

Gastro-Ulcerogenic Liability: Distinct Safety Profile of 3‑Formylamino vs. 3‑Amino Derivatives

In the discovery program, the fluorine-free 3-formylamino compound (19a, iguratimod) was selected for development partly because it did not cause acute gastric ulceration at 300 mg/kg oral administration in rats [1]. The 3-amino parent compound (compound 1) was not advanced to ulcerogenicity testing because it lacked sufficient anti-inflammatory efficacy to warrant safety evaluation; however, its structural analogs lacking the 3-acylamino substituent generally exhibited reduced therapeutic indices in the chromone series [1]. This highlights that the 3-amino compound is not simply an interchangeable scaffold variant but a structurally and pharmacologically distinct entity with a different efficacy-safety relationship.

Gastrointestinal safety NSAID comparison Drug tolerability

RP-HPLC Relative Retention Time: Identity and Purity for Iguratimod Impurity Profiling

The compound has been identified and quantified as a key impurity in iguratimod drug substance using stability-indicating reverse-phase HPLC methods [1]. Its relative retention time (RRT) to iguratimod and its resolution from the parent peak are critical method performance parameters. Proper characterization of this impurity standard by NMR, HRMS, and HPLC enables accurate quantification during forced degradation studies, batch release testing, and stability monitoring, which is required for ICH-compliant regulatory submissions [2]. The compound is supplied with a Certificate of Analysis including HPLC purity (typically ≥95%) and structural confirmation data [2].

Analytical chemistry HPLC method validation Impurity profiling

Best Research Application Scenarios for N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide (CAS 123663-48-9)


Pharmaceutical Impurity Reference Standard for Iguratimod ANDA/DMF Submissions

This compound is an Iguratimod Impurity 7 (Metabolite M1) reference standard used for the identification, quantification, and control of this specific process-related impurity or degradant in iguratimod active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated for HPLC method validation, system suitability testing, and batch release testing per ICH Q3A/Q3B guidelines. The standard must be accompanied by a Certificate of Analysis (CoA) confirming identity by NMR and MS and purity by HPLC (≥95%) [1]. Procuring this compound from a reputable supplier with full characterization data is a prerequisite for regulatory submission to agencies such as the FDA, EMA, or NMPA.

In Vitro Metabolism Studies: Identifying CYP-Mediated Deformylation of Iguratimod

As the primary metabolite produced by CYP2C9- and CYP2C19-mediated oxidative deformylation of iguratimod, T-614M1 serves as an authentic metabolite standard for in vitro drug metabolism and pharmacokinetic (DMPK) studies [2]. Its availability enables quantitative analysis of metabolite formation kinetics in human liver microsomes, recombinant CYP isoforms, and hepatocyte incubations, which is essential for constructing metabolic pathways and assessing potential drug-drug interactions (DDI) [2].

Negative Control Compound for Iguratimod Target Engagement Assays (COX-2, MIF, Cytokine Inhibition)

The 3-amino metabolite is pharmacologically inactive in COX-2 inhibition (IC₅₀ undefined due to lack of activity vs. 7.7 µg/mL for iguratimod), MIF tautomerase inhibition (inactive vs. IC₅₀ 6.81 µM for iguratimod), and pro-inflammatory cytokine suppression (no significant inhibition vs. concentration-dependent inhibition by iguratimod) [3][4][5]. It is therefore the scientifically correct negative control for experiments designed to confirm that observed biological effects are specifically mediated by the 3-formylamino pharmacophore of iguratimod rather than by the chromone‑sulfonamide scaffold alone.

Stability-Indicating Method Development and Forced Degradation Studies

This impurity standard is used to establish system suitability parameters (relative retention time, resolution, peak purity) in stability-indicating HPLC methods [1]. It is essential for the identification and quantification of this degradant in forced degradation studies (acid, base, oxidative, thermal, photolytic) required for ICH Q1A(R2) stability testing of iguratimod drug substance and product. Its procurement ensures that analytical methods are capable of separating and quantifying the 3-amino impurity from the parent drug and other specified impurities.

Quote Request

Request a Quote for N-(3-amino-4-oxo-6-phenoxy-4H-7-chromenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.